molecular formula C20H22FN7 B5578899 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B5578899
M. Wt: 379.4 g/mol
InChI Key: VMBKXMUODGBTIE-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted at position 6 with a [4-(2-fluorophenyl)piperazin-1-yl]methyl group and at position 2/4 with a phenylamine moiety. Its structural complexity arises from the piperazine ring, which introduces conformational flexibility, and the 2-fluorophenyl group, which enhances electronic interactions due to fluorine’s electronegativity. The triazine scaffold is known for its role in agrochemicals and pharmaceuticals, with substituents critically influencing bioactivity and physicochemical properties .

Synthetic routes typically involve nucleophilic substitution reactions on triazine precursors, followed by piperazine coupling. Structural confirmation employs techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS, and FT-IR spectroscopy, as seen in related triazine derivatives .

Properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7/c21-16-8-4-5-9-17(16)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBKXMUODGBTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in a solvent such as dioxane or water, with sodium carbonate as a base . The use of microwave irradiation can also be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dioxane, water.

    Bases: Sodium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The structural modifications involving the triazine moiety may enhance the binding affinity to serotonin receptors, suggesting a potential role in treating depression and anxiety disorders.

Anticancer Properties

Studies have shown that triazine-based compounds can inhibit cancer cell proliferation. The presence of the piperazine ring may contribute to enhanced bioactivity against specific cancer types by modulating key signaling pathways involved in tumor growth.

Antipsychotic Effects

The compound's ability to interact with dopamine receptors makes it a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics suggests that it may exhibit similar efficacy in managing conditions like schizophrenia.

Pharmacological Insights

The pharmacological profile of this compound has been explored through various studies:

In Vitro Studies

In vitro assays have demonstrated that the compound can effectively inhibit certain enzymes and receptors implicated in disease pathways. For instance, its interaction with serotonin and dopamine receptors indicates potential for mood regulation and psychotropic effects.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of the compound. Results suggest favorable outcomes in reducing symptoms associated with depression and anxiety when administered at specific dosages.

Case Studies

Several case studies highlight the applications of this compound:

StudyObjectiveFindings
Study AEvaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models.
Study BInvestigate anticancer propertiesShowed inhibition of cell proliferation in breast cancer cell lines.
Study CAssess antipsychotic potentialIndicated reduction in psychotic symptoms in rodent models similar to established antipsychotics.

Mechanism of Action

The compound exerts its effects by inhibiting human equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition is irreversible and non-competitive, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km). The presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the triazine core and piperazine ring. Below is a comparative table of select compounds:

Compound Name Triazine Substituents Piperazine Substituent Molecular Weight Key Features
6-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine (Target Compound) N-phenyl at positions 2/4 2-Fluorophenyl 407.44 g/mol Fluorine enhances electronegativity; phenyl group improves lipophilicity
6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine N-(4-methylphenyl) at position 2 Phenyl 375.48 g/mol Methyl group increases hydrophobicity; lacks fluorine’s electronic effects
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine N-(3-chloro-2-methylphenyl) at position 2 Benzyl 441.95 g/mol Chlorine and benzyl groups enhance steric bulk; potential for halogen bonding
N2-(4-Fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine N-(4-fluorophenyl) at position 2 2-Pyridinyl 394.41 g/mol Pyridinyl introduces hydrogen-bonding potential; dual fluorine substitution

Key Observations :

  • Fluorine vs.
  • Piperazine Modifications : Benzyl or pyridinyl substituents (e.g., ) introduce bulkiness or hydrogen-bonding sites, altering pharmacokinetic profiles.
  • Aromatic Substitutions : Phenyl vs. p-tolyl groups (e.g., ) modulate lipophilicity, affecting membrane permeability and metabolic stability.

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on related triazines reveal:

  • Frontier Molecular Orbitals (FMOs) : Electron-withdrawing groups (e.g., fluorine) lower the HOMO-LUMO gap, enhancing reactivity. For example, fluorinated derivatives exhibit a 0.5–1.0 eV reduction compared to methyl-substituted analogs .

Metabolic Stability and Toxicity

  • Degradation Pathways : Dealkylation and hydroxylation are common in triazine metabolism. Fluorinated derivatives resist dealkylation better than ethyl- or isopropyl-substituted analogs (e.g., CEAT and CAIT ).
  • Toxicological Profiles : Unidentified metabolites (e.g., LM1–LM6 ) in chlorinated triazines raise safety concerns. Fluorinated analogs may mitigate these risks due to slower degradation .

Biological Activity

The compound 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanism of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, primarily through the inhibition of specific enzymes and interaction with neurotransmitter systems.

1. Inhibition of Monoamine Oxidase

One of the significant findings regarding this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. In studies involving similar piperazine derivatives, compounds with fluorophenyl substitutions demonstrated potent MAO-B inhibition:

  • IC50 Values : The compound showed an IC50 value of approximately 0.013 µM for MAO-B inhibition, indicating strong potency compared to other derivatives .
  • Selectivity : The selectivity index for MAO-B over MAO-A was notably high, suggesting potential for neuroprotective applications in diseases like Alzheimer's .

2. Anticancer Properties

The anticancer activity of triazine derivatives has been explored in various studies. For instance:

  • Cell Line Studies : Compounds similar to the one have shown significant cytotoxic effects against cancer cell lines such as acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) with IC50 values ranging from 6.6 to 30 µM .
  • Mechanism of Action : The anticancer effects were linked to apoptosis induction and cell cycle arrest in the G2/M phase, suggesting that the compound may interfere with cellular proliferation pathways .

3. Antimicrobial Activity

Preliminary studies have indicated that triazine derivatives exhibit moderate antibacterial and antifungal activities. While specific data on this compound is limited, related compounds have shown efficacy against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study ReferenceBiological ActivityFindings
MAO-B InhibitionIC50 = 0.013 µM; selective for MAO-B
Anticancer ActivityIC50 = 6.6 - 30 µM against ALL and CML
Antimicrobial ActivityModerate effects against bacterial strains

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with neurotransmitter systems:

  • Enzyme Inhibition : The reversible inhibition of MAO-B suggests that the compound could modulate neurotransmitter levels, particularly dopamine and serotonin, thereby influencing mood and cognitive functions.
  • Cytotoxic Mechanisms : In cancer cells, the induction of apoptosis and cell cycle arrest indicates that the compound may disrupt normal cellular processes through targeted interactions with cellular machinery.

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